3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and ethyl hydrazinecarboxylate.
Formation of Hydrazone: 3-Bromobenzaldehyde reacts with ethyl hydrazinecarboxylate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, improved catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its triazole ring is known to interact with biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a pharmacophore for the development of new drugs. Its structure can be modified to enhance its activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-4-ethyl-4H-1,2,4-triazole
- 3-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole
- 3-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole
Uniqueness
3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole is unique due to the presence of the bromine atom on the phenyl ring, which can participate in various substitution reactions. The ethyl group on the triazole ring also provides distinct steric and electronic properties, influencing its reactivity and binding affinity.
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3/c1-2-14-7-12-13-10(14)8-4-3-5-9(11)6-8/h3-7H,2H2,1H3 |
InChI Key |
GSVFYFBZDIYURA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN=C1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.